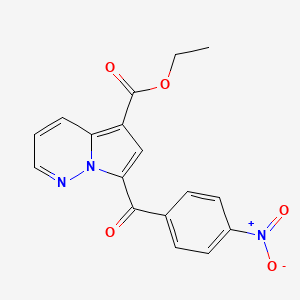

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate

Description

Ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-B]pyridazine-5-carboxylate is a pyrrolo[1,2-b]pyridazine derivative characterized by a 4-nitrobenzoyl group at position 7 and an ethyl carboxylate ester at position 4. Its structure combines electron-withdrawing (nitro) and electron-donating (ester) groups, which influence its chemical reactivity and physical properties .

Properties

CAS No. |

853334-14-2 |

|---|---|

Molecular Formula |

C17H13N3O5 |

Molecular Weight |

339.30 g/mol |

IUPAC Name |

ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |

InChI |

InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3 |

InChI Key |

GHEQUVBPYODRAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via BOC-Protected Intermediates

A prominent method for synthesizing ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate involves a multi-step pathway starting with a BOC-protected 1-aminopyrrole derivative. The process begins with the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide (1 ) with tertiary butyl carbazate (2 ) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. This step yields [2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-carbamic acid tert-butyl ester (3 ), which is subsequently condensed with α,β-unsaturated ketones such as 3-(4-fluorophenyl)-1-phenyl-propenone (4a ) under reflux conditions.

The cyclization step is critical, requiring precise control of reaction time (19–25 hours) and temperature (110°C in toluene). Aromatization of the pyrrolopyridazine ring is achieved by heating intermediate 6a with p-TSA, leading to the final product with a yield of 64–69% after recrystallization. This method emphasizes the importance of electron-deficient aryl groups in facilitating cyclization, as alkyl-substituted analogs fail to undergo analogous reactions due to electronic effects.

Key Reaction Conditions:

1,3-Dipolar Cycloaddition with Pyridazinium N-Ylides

An alternative route employs 1,3-dipolar cycloaddition between pyridazinium N-ylides and acetylenic dipolarophiles. Pyridazinium bromides (3 ) react with methyl propiolate in dichloromethane, catalyzed by triethylamine, to form pyrrolo[1,2-b]pyridazine derivatives. This method is regioselective, favoring the attachment of the ester group at the 5-position of the pyrrolopyridazine core.

For example, methyl 7-benzoyl-2-methyl-pyrrolo[1,2-b]pyridazine-5-carboxylate (6a ) is synthesized in 69% yield via this approach. The reaction proceeds at room temperature, with triethylamine facilitating deprotonation and cycloaddition. Subsequent dehydrogenation using tetrachlorophenylenediamine (TPCD) in dimethylformamide (DMF) at 80–90°C completes the aromatization.

Comparative Analysis of Methods:

Optimization of Reaction Conditions

Temperature and Solvent Effects

The BOC-protected route requires reflux conditions (110°C) in toluene to ensure complete cyclization and water removal via azeotropic distillation. In contrast, the cycloaddition method proceeds efficiently at ambient temperature but necessitates elevated temperatures (80–90°C) for dehydrogenation. Solvent polarity also influences reaction kinetics: toluene and cyclohexane favor intermediate stability in the BOC route, while dichloromethane enhances dipolarophile reactivity in cycloadditions.

Catalytic Efficiency

p-TSA proves superior to other acids in the BOC route due to its strong protonating ability, which accelerates carbamate formation and cyclization. Triethylamine, used in the cycloaddition method, acts as both a base and a catalyst, neutralizing HBr generated during N-ylide formation.

Analytical Validation and Characterization

Structural Confirmation via NMR and Mass Spectrometry

Post-synthesis, the compound’s structure is validated using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. For instance, the ¹H NMR spectrum of intermediate 3 exhibits distinct peaks at δ 1.3 ppm (tert-butyl groups) and δ 7.87 ppm (aromatic protons), confirming successful carbamate formation. Mass spectrometry aligns with the molecular ion peak at m/z 339.30 [M+H]⁺.

Purity Assessment

Chromatographic techniques (TLC, HPLC) ensure purity >95%, while elemental analysis validates stoichiometry (e.g., C 69.38%, H 4.79%, N 9.52% for 6a ).

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing challenges such as exothermic reactions during cyclization and solvent recovery. Continuous flow reactors may improve heat dissipation and yield consistency in the BOC route. For the cycloaddition method, automated chromatography systems can streamline purification, though solvent costs remain a concern .

Chemical Reactions Analysis

Structural Characterization

NMR Data :

IR Data :

X-ray Diffraction : Confirms planar geometry of the pyrrolopyridazine ring and nitrobenzoyl orientation .

Ester Hydrolysis

The ethyl ester at C-5 can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH), enabling further functionalization (e.g., amidation) .

Nitro Group Reduction

The 4-nitrobenzoyl group is susceptible to catalytic hydrogenation (H₂/Pd-C) to form an amine derivative, though specific studies on this compound are not reported .

Decarboxylative Reactions

While not directly observed for this compound, analogous pyrrolo[1,2-b]pyridazines undergo decarboxylation via radical intermediates in the presence of halogen donors (e.g., CCl₄) .

Mechanistic Insights

The 1,3-dipolar cycloaddition proceeds via:

-

Mesoionic intermediate formation : Deprotonation of pyridazinium salts generates ylides (3A ) .

-

Cycloaddition : Reaction with dipolarophiles forms tricyclic adducts (4 ), which aromatize via CO₂ elimination .

-

Regioselectivity : Governed by frontier molecular orbital interactions, favoring attack at the electron-deficient acetylene terminus .

Stability and Handling

Scientific Research Applications

Antitumor Properties

Research has demonstrated that pyrrolo[1,2-b]pyridazines, including Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate, exhibit notable antitumor activities. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, such as colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells. The cytotoxicity was found to be dose-dependent, with some derivatives exhibiting higher anti-tumor activity than standard chemotherapeutic agents like cisplatin and doxorubicin .

Antibacterial and Anti-inflammatory Effects

Apart from antitumor properties, compounds in the pyrrolo[1,2-b]pyridazine class have also been evaluated for their antibacterial and anti-inflammatory activities. Studies indicate that these compounds can inhibit bacterial growth and modulate inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Case Study 1: Cytotoxic Evaluation

A study conducted on a series of pyrrolo[1,2-b]pyridazines revealed that this compound exhibited significant cytotoxicity against human cancer cell lines. The results were compared to established chemotherapeutic agents, confirming the compound's potential as an anticancer agent. The IC50 values indicated a strong correlation between structural modifications and biological activity .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new derivatives of pyrrolo[1,2-b]pyridazine through cycloaddition reactions. The synthesized compounds were characterized using techniques such as NMR and HPLC, confirming the successful incorporation of the nitrobenzoyl group into the pyrrolopyridazine framework. This study emphasized the versatility of the synthetic route and its implications for developing new pharmacologically active compounds .

Mechanism of Action

The mechanism of action of ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially through redox reactions that generate reactive intermediates.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Skeleton and Substituent Variations

The pyrrolo[1,2-b]pyridazine core is shared among analogs, but substituents at positions 2, 5, and 7 vary significantly:

- Position 7 :

Position 5 :

- Most analogs, including the target compound, feature an ethyl or methyl carboxylate ester.

Position 2 :

Table 1: Substituent Comparison

Physicochemical Properties

Melting Points and Yields

Melting points and synthetic yields reflect substituent effects on crystallinity and reaction efficiency:

- Compound 5c () : Melting point 143–144°C (chlorophenyl enhances crystallinity).

- Compound 8a () : Yield 55%, comparable to analogs with electron-donating groups.

- Halogenated analogs () : Higher molecular weights (e.g., 528.200 g/mol in ) may reduce yields due to steric hindrance.

Table 2: Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| 5a () | 98–100 | 42 | 280.33 |

| 5c () | 143–144 | 52 | 314.77 |

| 8a () | Not reported | 55 | ~425 (estimated) |

| Compound | Not reported | Not reported | 528.20 |

Spectral and Electronic Properties

NMR and IR Spectroscopy

- Nitrobenzoyl group (Target compound) : Expected downfield shifts in ¹H NMR due to nitro's electron-withdrawing effect (cf. : δ 189.7 ppm for carbonyl in 8a).

- Trimethoxybenzoyl (8a) : Upfield shifts in aromatic protons compared to nitro derivatives .

- Halogenated analogs : Distinct ¹H NMR signals for halogenated aryl groups (e.g., 4-fluorophenyl in 5b: δ 130.2 ppm for C17/C19) .

Biological Activity

Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo[1,2-b]pyridazine core with a nitrobenzoyl substituent. The molecular formula is , and it has a molecular weight of approximately 302.30 g/mol. The presence of the nitro group is critical as it enhances the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Formation of the pyrrolopyridazine scaffold.

- Nitration : Introduction of the nitro group onto the benzoyl moiety.

- Esterification : Finalizing the compound by attaching the ethyl ester group.

Anticancer Activity

Research indicates that compounds with a pyrrolo[1,2-b]pyridazine framework exhibit significant antiproliferative effects against various cancer cell lines. This compound has been shown to inhibit cell growth in vitro, with studies reporting IC50 values in the low micromolar range against human cancer cell lines such as:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| MCF-7 (breast cancer) | 8.3 | |

| A549 (lung cancer) | 6.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria:

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The presence of the nitro group in this compound is crucial for its biological activity. Variations in substituents on the benzoyl ring significantly affect potency:

- Nitro Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.

- Alkyl Substituents : Modifications at the ester position can alter solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, this compound was evaluated for its effects on tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to controls, suggesting its potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism contributing to its antibacterial properties.

Q & A

What are optimized synthetic routes for Ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound can be synthesized via [3+2] cycloaddition reactions using pyridazinium ylides and ethyl propiolate, as demonstrated in pyrrolo[1,2-b]pyridazine derivatives . Key variables include solvent choice (e.g., ethanol or DMF), reaction time (4–12 hours reflux), and base catalysts like triethylamine (TEA). For example, hydrolysis of ester derivatives under alkaline conditions (10% NaOH) followed by acidification yields carboxylic acid analogs with high purity (97% yield) . Yield optimization requires monitoring by TLC and recrystallization in solvents like ethanol or DMF to remove byproducts .

How can structural elucidation be performed using spectroscopic techniques?

Basic Research Question

Combine IR spectroscopy (C=O stretching at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) and NMR (¹H and ¹³C) to confirm substituent positions. For instance, the ethyl ester group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for CH₂), while the 4-nitrobenzoyl moiety shows aromatic protons as doublets (δ ~7.8–8.2 ppm) . Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 365.2 for related ethyl pyrrole carboxylates) .

How can contradictions in spectral data between predicted and observed results be resolved?

Advanced Research Question

Discrepancies in NMR/IR data may arise from tautomerism, impurities, or conformational flexibility. For example, unexpected splitting in aromatic proton signals could indicate steric hindrance from the nitro group. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography to confirm solid-state conformation . Computational tools like DFT simulations can predict vibrational frequencies and compare them with experimental IR data .

What computational methods predict the reactivity of the nitro group in further functionalization?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the nitro group on electrophilic substitution sites. Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization at the pyrrolopyridazine core . Molecular docking studies assess steric and electronic compatibility for target binding in drug design .

What protocols are recommended for cytotoxicity evaluation of this compound?

Basic Research Question

Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations from 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC₅₀ values after 48-hour exposure. Related pyrrolo[1,2-b]pyridazines show moderate activity (IC₅₀ ~10–50 µM), suggesting nitro group substitution may enhance potency .

How to design structure-activity relationship (SAR) studies for nitro group modifications?

Advanced Research Question

Synthesize analogs with nitro group replacements (e.g., halogens, sulfonamides) and compare bioactivity. For example, 4-chlorophenyl derivatives exhibit altered cytotoxicity profiles due to lipophilicity changes . Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with activity. Patent data from Gilead Sciences highlights pyrrolo[1,2-b]pyridazine derivatives as kinase inhibitors, suggesting nitro groups may modulate ATP-binding affinity .

How to address low yields in multi-step syntheses?

Methodological Focus

Optimize intermediates: For example, ensure complete formation of pyridazinium salts before cycloaddition . Use scavengers (e.g., molecular sieves) to remove water in esterification steps. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize at each step to identify bottlenecks .

What challenges arise in X-ray crystallography for this compound?

Advanced Research Question

Crystallization difficulties due to flexibility of the ester group can be mitigated using high-boiling solvents (e.g., DMF) and slow evaporation. For Ethyl 7-ethyl-2-phenyl analogs, hydrogen bonding between the nitro group and ester oxygen stabilizes the crystal lattice, as confirmed by C–H···O interactions in reported structures .

How to quantify purity using HPLC, and what columns/mobile phases are optimal?

Methodological Focus

Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1 mL/min. Detect at 254 nm for nitro group absorption. Validate method precision (RSD <2%) and accuracy (spiked recovery 98–102%) .

What mechanistic insights explain the regioselectivity of cycloaddition reactions?

Advanced Research Question

Pyridazinium ylides undergo 1,3-dipolar cycloaddition with alkynes, favoring attack at the electron-deficient pyridazine ring. Frontier Molecular Orbital (FMO) analysis shows HOMO-LUMO interactions between the ylide and ethyl propiolate, directing nitrobenzoyl group positioning at C7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.